Methyl 2-chloro-3-phenylquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-phenylquinoline-7-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-phenylquinoline-7-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or toluene. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in a polar solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Amine derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-3-phenylquinoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-phenylquinoline-7-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like tyrosine kinases, leading to the disruption of cell signaling pathways. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- Quinoxaline derivatives
- Quinoline-7-carboxylic acid
Uniqueness
Methyl 2-chloro-3-phenylquinoline-7-carboxylate stands out due to its unique combination of a quinoline core with a phenyl group and a carboxylate ester. This structure imparts specific electronic and steric properties, making it more effective in certain applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C17H12ClNO2 |
---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
methyl 2-chloro-3-phenylquinoline-7-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)19-15(12)10-13/h2-10H,1H3 |
InChI Key |
GYHMKAPMYAHHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.